2,5-Dibromo-3-decylthiophene
Overview
Description
2,5-Dibromo-3-decylthiophene is a type of dibromothiophene, a compound that is part of the thiophene family. Thiophenes are sulfur-containing heterocyclic compounds that are structurally similar to benzene, with one of the carbon atoms replaced by sulfur. Dibromothiophenes are derivatives of thiophene where two hydrogen atoms have been substituted by bromine atoms. These compounds are of interest due to their potential applications in organic electronics and as building blocks for more complex molecules .
Synthesis Analysis
The synthesis of dibromothiophene derivatives can be achieved through various methods. One such method involves a one-pot reaction of dihydrothiophenes with Br2 reagent, which performs both oxidation and bromination. This process yields 3,4-diaryl-2,5-dibromothiophenes with excellent efficiency, ranging from 83-92% . Another approach for synthesizing thiophene derivatives is through a sequential one-pot multicomponent reaction, which allows for the creation of fully substituted 2,5-dihydrothiophenes with a high degree of variation in the final product's architecture .
Molecular Structure Analysis
The molecular structure of dibromothiophene derivatives can be influenced by the presence of different functional groups. For instance, the study of 5,5'-bis(silyl)-functionalized 3,3'-dibromo-2,2'-dithiophenes revealed that the planar alignment of certain silyl-functionalized dibromo-dithiophenes shows a higher degree of π-conjugation and more favorable molecular packing compared to those with a skewed arrangement .
Chemical Reactions Analysis
Dibromothiophenes can undergo various chemical reactions, making them versatile intermediates. For example, 3,4-diaryl-2,5-dibromothiophenes can be used as building blocks for the preparation of 2,3,4,5-tetraarylthiophenes through Suzuki coupling reactions . Additionally, the acidic treatment of 2,5-dihydrothiophenes can furnish corresponding 5-amino thiophene-2,4-dicarboxylates, further expanding the range of possible derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of dibromothiophene derivatives are closely related to their molecular structure. The presence of bromine atoms and other functional groups can significantly affect properties such as solubility, melting point, and reactivity. For instance, the introduction of silyl groups can influence the degree of π-conjugation and, consequently, the electronic properties of the compound . Additionally, the synthesis of polyhydroxyl oligothiophenes from dibromothiophene derivatives demonstrates the potential for creating water-soluble 'self-doping' oligothiophenes, indicating a wide range of applications in materials science .
Scientific Research Applications
Synthesis of Block Copolymers Another study reported the successful synthesis of well-controlled rod−rod block copolymers using 2,5-dibromo-3-decylthiophene as a precursor. This work provides insights into the structural analysis and properties of the synthesized copolymers (Ohshimizu & Ueda, 2008).
Supramolecular Organization in Polymers Research into the supramolecular organization of functional polythiophenes, using derivatives of 2,5-dibromo-3-decylthiophene, revealed insights into the assembly process driven by pi-pi interactions. The findings contribute to understanding the molecular arrangement in polymer systems (Clément et al., 2010).
Water-Soluble Polythiophenes A novel approach to creating highly water-soluble polythiophenes involved using 2,5-dibromo-3-decylthiophene. This research has implications for applications in biological and environmental fields (Xue, Luo, & Liu, 2007).
Conducting Polythiophene Synthesis A unique solid-state synthesis method for conducting polythiophenes using 2,5-dibromo-3-decylthiophene derivatives was investigated. This study contributes to the development of materials with enhanced electrical conductivity (Meng et al., 2003).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2,5-dibromo-3-decylthiophene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22Br2S/c1-2-3-4-5-6-7-8-9-10-12-11-13(15)17-14(12)16/h11H,2-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQDSRZZKSUNTSB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC1=C(SC(=C1)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22Br2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80400948 | |
Record name | 2,5-Dibromo-3-decylthiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80400948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dibromo-3-decylthiophene | |
CAS RN |
158956-23-1 | |
Record name | 2,5-Dibromo-3-decylthiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80400948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 158956-23-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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